molecular formula C22H18BrN3O3S B11614274 (6Z)-6-[3-bromo-4-(3-phenoxypropoxy)benzylidene]-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-[3-bromo-4-(3-phenoxypropoxy)benzylidene]-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11614274
M. Wt: 484.4 g/mol
InChI Key: HNDGXDIPSRMUJR-YHBINRDGSA-N
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Description

The compound (6Z)-6-{[3-BROMO-4-(3-PHENOXYPROPOXY)PHENYL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolopyrimidine core, which is known for its biological activity, and a phenoxypropoxyphenyl group, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[3-BROMO-4-(3-PHENOXYPROPOXY)PHENYL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxypropoxyphenyl Group: This step involves the reaction of the thiazolopyrimidine core with a brominated phenoxypropoxyphenyl derivative, often using a palladium-catalyzed coupling reaction.

    Final Modifications:

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using highly active and selective catalysts to minimize by-products.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{[3-BROMO-4-(3-PHENOXYPROPOXY)PHENYL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Typically performed under acidic or basic conditions with oxidizing agents.

    Reduction: Conducted under inert atmosphere to prevent unwanted side reactions.

    Substitution: Often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of sulfoxides or sulfones.

    Reduction: May result in the formation of amines or alcohols.

    Substitution: Produces various substituted derivatives with different functional groups.

Scientific Research Applications

(6Z)-6-{[3-BROMO-4-(3-PHENOXYPROPOXY)PHENYL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (6Z)-6-{[3-BROMO-4-(3-PHENOXYPROPOXY)PHENYL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Phenoxypropoxyphenyl Derivatives: Molecules with similar side chains but different core structures.

Uniqueness

(6Z)-6-{[3-BROMO-4-(3-PHENOXYPROPOXY)PHENYL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: stands out due to its unique combination of a thiazolopyrimidine core and a phenoxypropoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H18BrN3O3S

Molecular Weight

484.4 g/mol

IUPAC Name

(6Z)-6-[[3-bromo-4-(3-phenoxypropoxy)phenyl]methylidene]-5-imino-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C22H18BrN3O3S/c23-18-14-15(13-17-20(24)26-9-12-30-22(26)25-21(17)27)7-8-19(18)29-11-4-10-28-16-5-2-1-3-6-16/h1-3,5-9,12-14,24H,4,10-11H2/b17-13-,24-20?

InChI Key

HNDGXDIPSRMUJR-YHBINRDGSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C=CSC4=NC3=O)Br

Canonical SMILES

C1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C=C3C(=N)N4C=CSC4=NC3=O)Br

Origin of Product

United States

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